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molecular formula C13H17NO3 B8305070 Methyl morpholin-4-yl(phenyl)acetate

Methyl morpholin-4-yl(phenyl)acetate

Cat. No. B8305070
M. Wt: 235.28 g/mol
InChI Key: OQBAEQLPABFYCO-UHFFFAOYSA-N
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Patent
US07879839B2

Procedure details

Methyl α-bromophenylacetate (3.79 g, 16.5 mmol) was dissolved in 50 mL of dry ACN, to which triethylamine (3.46 mL, 24.8 mmol) and morpholine (1.73 mL, 19.8 mmol) were added and the mixture was stirred for 18 hours. The mixture was poured into water, extracted twice with EtOAc. The combined organic extracts were dried with Na2SO4, filtered and concentrated in vacuo, providing methyl morpholin-4-yl(phenyl)acetate. ESI+MS: 236.2 [M+H]+.
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].C(N(CC)CC)C.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.O>C(#N)C>[N:20]1([CH:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([O:5][CH3:6])=[O:4])[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
3.79 g
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC=CC=C1
Name
Quantity
3.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.73 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCOCC1)C(C(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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